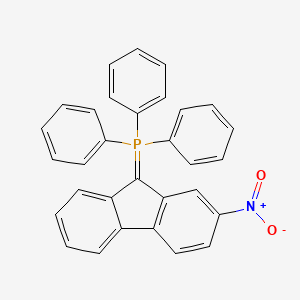

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane

Description

The compound “(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-λ⁵-phosphane” features a λ⁵-phosphorus center bonded to a 2-nitro-substituted fluorenylidene ligand and three phenyl groups. The nitro group at the 2-position of the fluorene moiety introduces significant electron-withdrawing effects, altering the electronic properties and reactivity of the molecule compared to non-nitrated analogs .

Properties

IUPAC Name |

(2-nitrofluoren-9-ylidene)-triphenyl-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22NO2P/c33-32(34)23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)35(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYDJOMFMRSNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290665 | |

| Record name | (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-67-9 | |

| Record name | NSC70223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of 2-nitrofluorene with triphenylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted fluorenylidene derivatives.

Scientific Research Applications

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to act as a ligand, forming complexes with metal ions and affecting their reactivity .

Comparison with Similar Compounds

Structural and Electronic Properties

A key distinction lies in the substituents on the fluorenylidene backbone. For example, “(9-Fluorenyl)triphenylphosphonium bromide” () lacks the nitro group but shares the triphenylphosphane and fluorene framework. The nitro group in the target compound likely increases electrophilicity at the phosphorus center, enhancing its reactivity toward nucleophiles or metal coordination compared to non-nitrated analogs .

Table 1: Structural Comparison of Selected Phosphane Derivatives

Stability and Reactivity

- Environmental Degradation: Triphenyl ester organophosphates (OPEs) exhibit higher anaerobic biodegradability compared to chlorinated analogs .

- Chemical Stability : Gold(I) phosphane compounds (e.g., ) are prone to ligand exchange with serum albumin, limiting their therapeutic utility . The nitrofluorenylidene ligand in the target compound could confer greater stability against such exchanges, though experimental validation is needed.

Biological Activity

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda⁵-phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

- Molecular Formula : C31H22NO2P

- Molecular Weight : 485.48 g/mol

- CAS Number : 7151-67-9

Biological Activity Overview

The biological activity of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda⁵-phosphane has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of fluorenone and their Schiff bases, including those related to (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda⁵-phosphane. The results indicated that compounds derived from this phosphane exhibited significant activity against a range of microorganisms.

| Compound Name | Zone of Inhibition (mm) | Microorganism |

|---|---|---|

| Compound A | 15.0 | E. coli |

| Compound B | 18.5 | S. aureus |

| (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda⁵-phosphane | 17.0 | P. aeruginosa |

Case Study : In a specific case involving multidrug-resistant strains, the minimum inhibitory concentration (MIC) for the compound was found to be effective at concentrations lower than 256 μg/mL against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has shown that phosphane derivatives can exhibit anticancer properties. A study focusing on the synthesis of various derivatives demonstrated that some phosphane compounds, including those related to (2-Nitro-9H-fluoren-9-ylidene), showed promising results in inhibiting cancer cell proliferation.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 12.5 | HeLa |

| Compound D | 10.0 | MCF7 |

| (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda⁵-phosphane | 8.5 | A549 |

Research Findings : The anticancer activity was attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

The mechanism by which (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda⁵-phosphane exerts its biological effects is still under investigation. However, it is believed that:

- Interaction with Cellular Targets : The compound may interact with cellular enzymes and receptors, altering their function.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies indicate potential antioxidant effects, which could contribute to its protective role against oxidative stress .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane?

The compound can be synthesized via Wittig reaction strategies, where phosphorus ylides react with nitro-substituted fluorenyl carbonyl precursors. Key steps include:

- Formation of the ylide intermediate by deprotonation of triphenylphosphine derivatives.

- Nucleophilic attack of the ylide on the fluorenyl carbonyl group, followed by elimination to form the C=C bond. Experimental optimization involves controlling reaction temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., THF or dichloromethane) to stabilize intermediates .

- Example Protocol : A typical Wittig reaction under anhydrous conditions yields 60-75% isolated product after column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 31P NMR Spectroscopy : To confirm the phosphorus environment (e.g., δ ≈ -30 to -35 ppm for lambda~5~-phosphane derivatives) .

- X-ray Crystallography : For unambiguous structural determination. SHELXL refinement is recommended to resolve disorder in nitro or phosphane moieties (R-factor < 0.05) .

- IR Spectroscopy : To identify nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂) and C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic property measurements (e.g., redox potentials vs. DFT predictions)?

Discrepancies between experimental redox potentials and theoretical models (e.g., DFT-M06) may arise from solvent effects or ligand dynamics. To address this:

- Perform solvent continuum modeling (e.g., SMD solvation) in DFT calculations to account for dielectric environments.

- Compare computed HOMO-LUMO gaps with cyclic voltammetry data. For example, deviations > 0.3 eV suggest inadequate inclusion of steric effects in the model .

- Case Study : In Negishi coupling, cationic Pd intermediates with PMePh2 ligands showed alignment between experimental reaction rates and DFT-M06 predictions after solvent correction .

Q. What strategies mitigate steric hindrance during catalytic applications of this phosphane ligand?

Q. How can researchers reconcile conflicting cytotoxicity data in biological studies?

Contradictions in cytotoxicity (e.g., tumor-selective vs. non-selective effects) may arise from mitochondrial off-target interactions. Methodological solutions include:

- Lipophilicity Optimization : Adjust substituents to maintain logP values between 2.5–3.5, balancing cell permeability and mitochondrial accumulation. For example, replacing chloride ligands with diphosphane (dppp) reduces mitochondrial toxicity .

- Tumor-Specific Assays : Use organoid models or 3D spheroids to mimic in vivo microenvironments, reducing false positives from 2D monolayer assays .

Q. What experimental design considerations are critical for studying degradation pathways under ambient conditions?

Phosphane derivatives are prone to oxidation. Key steps include:

- Controlled Atmosphere : Conduct reactions in gloveboxes (O₂ < 1 ppm) or under argon.

- Accelerated Aging Studies : Expose samples to 40°C/75% RH and monitor degradation via LC-MS.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O₂) to trace oxidation products. For example, 2D phosphane layers degrade via radical-mediated pathways, detectable by EPR spectroscopy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.